6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
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Overview
Description
6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 3-thiophenecarboxylic acid, followed by cyclization with thiocarbonyl compounds under reflux conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating various diseases.
Industry: Applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3,4-Dichlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
- 6-(3,4-Dichlorophenyl)-3-(4-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C13H6Cl2N4S2 |
---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H6Cl2N4S2/c14-9-2-1-7(5-10(9)15)12-18-19-11(8-3-4-20-6-8)16-17-13(19)21-12/h1-6H |
InChI Key |
LWQNJBIWVAQOIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CSC=C4)Cl)Cl |
Origin of Product |
United States |
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